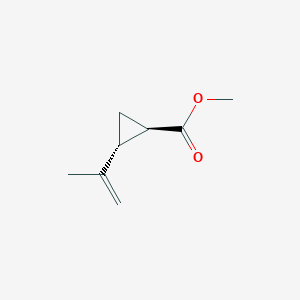![molecular formula C15H14O2 B14702027 Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 24161-43-1](/img/structure/B14702027.png)
Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a phenyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with phenylacetylene in the presence of a catalyst to form the bicyclic structure. The resulting product is then esterified using methanol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid.
Reduction: Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-methanol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: A similar compound without the phenyl group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with an additional oxygen atom in the bicyclic structure.
Uniqueness
Methyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
24161-43-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-12-8-7-11(9-12)13(14)10-5-3-2-4-6-10/h2-8,11-12H,9H2,1H3 |
Clave InChI |
CGXBVDDCNQEPCA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2CC1C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



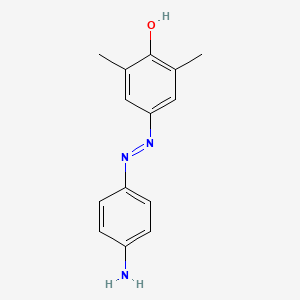
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
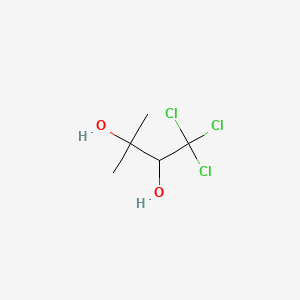

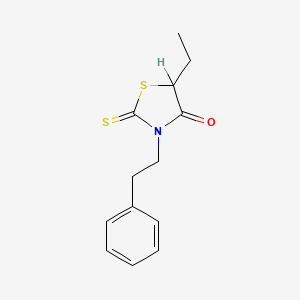
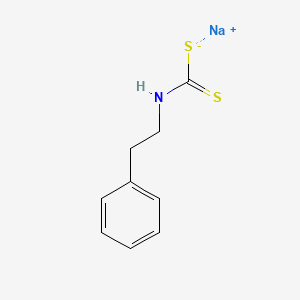
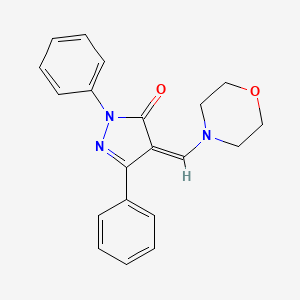
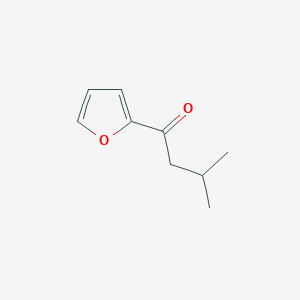
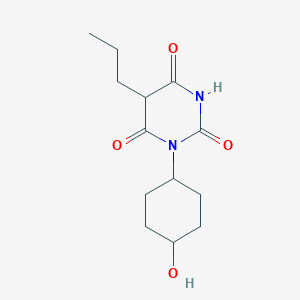
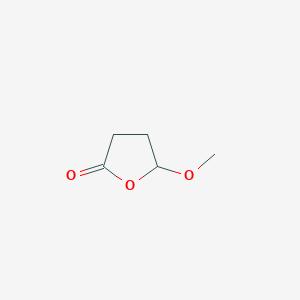
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

